molecular formula C20H10O2 B110918 Benzo[a]pyrene-4,5-dione CAS No. 42286-46-4

Benzo[a]pyrene-4,5-dione

Cat. No.: B110918
CAS No.: 42286-46-4
M. Wt: 282.3 g/mol
InChI Key: HLCJPUJUJMVQRZ-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-4,5-dione is a derivative of Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) primarily formed by burning of fossil fuels, wood, and other organic materials . BaP is a group I carcinogen that shows mutagenic and carcinogenic effects .


Synthesis Analysis

This compound can be obtained from the oxidation of cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene . The oxidation of benzo[a]pyrene can be controlled to produce a mixture of diones . One-electron oxidation of benzo[a]pyrene using tris(4-bromophenyl)aminium hexachloroantimonate as a one-electron oxidant produces a mixture of diones 2-4 .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by high-field nuclear magnetic resonance techniques including 2-D COSY and selective nuclear Overhauser enhancement .


Chemical Reactions Analysis

This compound is formed through the oxidation of benzo[a]pyrene. The product distribution in this case was quite different from that obtained in the direct photooxidation . The direct photoxidation of benzo[a]pyrene gives a product distribution very similar to the TPP photosensitized oxygenation, suggesting singlet oxygen is involved in the former .


Physical And Chemical Properties Analysis

This compound is a derivative of Benzo[a]pyrene, which has a molecular weight of 252.3093 . It is heavier than air with a vapor density relative to air of 8.7 .

Scientific Research Applications

  • Fluorinated Probes for Metabolic Activation Study : A novel fluorinated benzo[a]pyrene, 4,5-difluorobenzo[a]pyrene, was synthesized to investigate the involvement of the K-region in the further metabolic activation of benzo[a]pyrene metabolites (Agarwal et al., 1991).

  • Metabolite Analysis in Carcinogenesis : High-pressure liquid chromatography has been used to separate benzo[a]pyrene metabolites, including various diones, contributing to understanding their role in carcinogenic processes (Selkirk et al., 1974).

  • DNA Damage Study : Research has shown that B[a]P-7,8-dione, a metabolite of benzo[a]pyrene, induces oxidative DNA damage, which might contribute to the expression of carcinogenicity of benzo[a]pyrene in addition to DNA adduct formation (Ohnishi & Kawanishi, 2002).

  • Environmental Monitoring : The presence of B[a]P diones in air particulate matter has been studied, indicating their role in atmospheric pollution and potential health impacts (Koeber et al., 1999).

  • Genotoxicity and Detoxication : B[a]P-7,8-dione's genotoxic effects and its detoxication by sulfotransferases in human lung cells have been explored, highlighting its potential impact on lung cancer susceptibility (Zhang et al., 2012).

  • Metabolic Pathway Analysis : The metabolism of benzo[a]pyrene in various tissues, including the liver and lung, has been analyzed, identifying various metabolites such as B[a]P diones (Hundley & Freudenthal, 1977).

Mechanism of Action

One of the important mechanisms of action of Benzo[a]pyrene-4,5-dione is its free radical activity, the effect of which is the induction of oxidative stress in cells . BaP induces oxidative stress through the production of reactive oxygen species (ROS), disturbances of the activity of antioxidant enzymes, and the reduction of the level of non-enzymatic antioxidants as well as of cytokine production .

Safety and Hazards

Benzo[a]pyrene-4,5-dione, like other PAHs, is considered hazardous. Chronic exposure to mixtures of PAHs in air have resulted in a range of respiratory effects, ischemic heart disease, chronic dermatitis, depressed immune system, and cancer of the skin and lungs . It is also harmful to aquatic life with long-lasting effects .

Future Directions

As for future directions, more research is needed to fully understand the health effects and mechanisms of action of Benzo[a]pyrene-4,5-dione. Efforts should be focused on minimising its exposure as far as practicable so as to reduce the health risks it is associated with .

Properties

IUPAC Name

benzo[a]pyrene-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCJPUJUJMVQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=O)C(=O)C5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195118
Record name Benzo(a)pyrene-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42286-46-4
Record name Benzo[a]pyrene-4,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42286-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-4,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042286464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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